3-Chloro-5-(isopentyloxy)pyridazine is an organic compound with the molecular formula C₉H₁₃ClN₂O. It features a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, with a chlorine atom at the 3-position and an isopentyloxy group at the 5-position. This structural configuration imparts unique chemical properties and potential biological activities, making it of interest in various fields including medicinal chemistry and agrochemicals.
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the generation of various derivatives that may exhibit different properties and activities.
Research indicates that 3-Chloro-5-(isopentyloxy)pyridazine possesses significant biological activity. It has been studied for its potential as an antimicrobial agent, as well as its anti-inflammatory properties. The mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. This makes it a candidate for further development in therapeutic applications, particularly in treating infections and inflammatory diseases.
The synthesis of 3-Chloro-5-(isopentyloxy)pyridazine typically involves the following steps:
Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity through continuous flow reactors and automated systems.
3-Chloro-5-(isopentyloxy)pyridazine has several notable applications:
Interaction studies involving 3-Chloro-5-(isopentyloxy)pyridazine focus on its binding affinity to specific biological targets. These studies reveal how the compound interacts with enzymes and receptors, providing insights into its mechanism of action. For instance, research may explore its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Several compounds share structural similarities with 3-Chloro-5-(isopentyloxy)pyridazine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-(methoxy)pyridazine | Chlorine at position 3, methoxy group | Antimicrobial activity |
| 3-Chloro-5-(ethoxy)pyridazine | Chlorine at position 3, ethoxy group | Antimicrobial properties |
| 3-Chloro-5-(propoxy)pyridazine | Chlorine at position 3, propoxy group | Potential herbicidal activity |
| 3-Chloro-5-(isobutyloxy)pyridazine | Chlorine at position 3, isobutyloxy group | Antimicrobial effects |
The unique presence of the isopentyloxy group in 3-Chloro-5-(isopentyloxy)pyridazine distinguishes it from its analogs by influencing its solubility, reactivity, and biological activity. This specificity could enhance its efficacy in targeted applications compared to other similar compounds.
The electron-deficient nature of the pyridazine ring, attributed to the two adjacent nitrogen atoms, facilitates nucleophilic substitution reactions at specific positions. Unlike benzene, pyridazine exhibits reduced aromatic stabilization, enabling direct functionalization at the 3- and 6-positions due to their relatively higher electron density compared to the 4- and 5-positions.
The Chichibabin reaction, traditionally applied to pyridine derivatives, has been adapted for pyridazine systems. Treatment of pyridazine with sodium amide in liquid ammonia generates 2-aminopyridazine via hydride ion elimination. For 3-chloro-5-(isopentyloxy)pyridazine, this mechanism can be leveraged to introduce amino or alkoxy groups at the 5-position prior to chlorination. However, the reaction requires precise control of temperature (-30°C to 0°C) to minimize side reactions such as ring-opening or over-alkylation.
Fluorine and chlorine atoms serve as effective leaving groups in nucleophilic aromatic substitution. For example, 3,5-dichloropyridazine reacts with potassium isopentyloxide in dimethylformamide (DMF) at 80°C to replace the 5-chloro substituent with an isopentyloxy group. The regioselectivity arises from the differential electron-withdrawing effects of the two nitrogen atoms, which polarize the C-Cl bonds asymmetrically.
| Substrate | Nucleophile | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,5-Dichloropyridazine | K isopentyloxide | 80 | 72 |
| 3-Chloro-5-fluoropyridazine | Na methoxide | 60 | 68 |
3-Chloro-5-(isopentyloxy)pyridazine belongs to the pyridazine class of heterocyclic compounds, which have demonstrated significant phosphodiesterase inhibitory activity across multiple isoforms [8] [9]. The molecular framework of this compound shares structural similarities with established phosphodiesterase inhibitors, particularly those targeting phosphodiesterase-three and phosphodiesterase-four enzymes [5] [10].
Phosphodiesterase-three inhibition represents a crucial mechanism for cardiovascular therapeutic intervention, as these enzymes regulate intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate [9] [11]. Research indicates that pyridazine derivatives demonstrate selective inhibition of cardiac phosphodiesterase-three, with one study reporting an inhibition constant value of 2.5 ± 0.6 micromolar for a structurally related pyridazinone compound [10]. The cardiotonic effects observed with pyridazine-based phosphodiesterase inhibitors result from increased calcium sensitivity of cardiac myofilaments and enhanced contractility through cyclic nucleotide-mediated pathways [40] [42].
The dual phosphodiesterase-three and phosphodiesterase-four inhibition profile of pyridazine compounds provides synergistic cardiovascular benefits [9] [12]. Phosphodiesterase-four inhibition contributes to anti-inflammatory effects within the cardiovascular system, while phosphodiesterase-three inhibition enhances cardiac contractility and promotes vasodilation [13] [39]. Studies on related pyridazinone derivatives have demonstrated dose-dependent increases in left ventricular pressure development and decreases in mean arterial pressure [10] [42].
| Enzyme Target | Inhibition Mechanism | Cardiovascular Effect | Reference IC50 Values |
|---|---|---|---|
| Phosphodiesterase-Three | Cyclic adenosine monophosphate elevation | Enhanced contractility | 2.5 ± 0.6 μM |
| Phosphodiesterase-Four | Cyclic adenosine monophosphate preservation | Reduced inflammation | 0.17 μM |
| Combined Inhibition | Dual cyclic nucleotide modulation | Cardioprotective synergy | Variable |
The structural characteristics of 3-Chloro-5-(isopentyloxy)pyridazine, particularly the isopentyloxy substitution at position five, may contribute to enhanced binding affinity within the phosphodiesterase active site [7]. The chlorine substitution at position three provides additional electronic modifications that could influence enzyme selectivity and potency [1] [2].
The anti-inflammatory potential of 3-Chloro-5-(isopentyloxy)pyridazine emerges from its structural relationship to pyridazine derivatives that demonstrate selective cyclooxygenase-two inhibition [15] [16]. Pyridazine-based compounds have shown remarkable selectivity for cyclooxygenase-two over cyclooxygenase-one, with some derivatives achieving inhibition constant fifty values in the nanomolar range [18] [19].
Recent investigations into pyridazine derivatives have revealed potent cyclooxygenase-two inhibitory activity, with compounds demonstrating inhibition constant fifty values of 15.50 nanomolar, 17.50 nanomolar, and 17.10 nanomolar for specific structural variants [15]. These values represent superior potency compared to established cyclooxygenase-two inhibitors, indicating the therapeutic potential of this chemical class [16] [17].
The mechanism of cyclooxygenase-two inhibition by pyridazine compounds involves specific binding interactions within the enzyme active site [18] [19]. Molecular docking studies have identified key amino acid residues that facilitate high-affinity binding, including histidine-90, which forms critical hydrogen bonds with pyridazine derivatives [16]. The selectivity index for cyclooxygenase-two versus cyclooxygenase-one has reached values exceeding 11.5 for optimized pyridazine structures [18].
| Compound Class | COX-2 IC50 (nM) | Selectivity Index | Anti-inflammatory Efficacy |
|---|---|---|---|
| Pyridazinone derivatives | 15.50-67.23 | 6.33-11.78 | Comparable to celecoxib |
| Pyrazole-pyridazine hybrids | 1150-1500 | >10 | Superior to reference |
| Substituted pyridazines | 43.84-73.53 | 11.51 | Equipotent to standards |
The inflammatory mediator modulation extends beyond direct cyclooxygenase-two inhibition to include effects on tumor necrosis factor-alpha, interleukin-six, and prostaglandin-E2 production [17] [19]. Pyridazine derivatives have demonstrated significant reduction in these pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophage models [17]. The inhibition of nitric oxide production represents an additional anti-inflammatory mechanism, with compounds showing dose-dependent suppression of nitric oxide synthase activity [19].
The analgesic properties of 3-Chloro-5-(isopentyloxy)pyridazine can be extrapolated from extensive research on related pyridazine derivatives in various pain models [21] [23]. Pyridazine compounds have demonstrated significant antinociceptive effects in both acute and chronic pain paradigms, with particular efficacy in neuropathic pain conditions [23] [24].
Research on pyridazine-based analgesics has revealed effective dose fifty values ranging from 26.0 to 37.7 milligrams per kilogram in phenylbenzoquinone-induced writhing tests [24]. These compounds exhibited low toxicity profiles with lethal dose fifty values exceeding 800 milligrams per kilogram, indicating favorable therapeutic windows [21] [24]. The analgesic mechanisms involve both opioid and serotonergic pathways, as evidenced by naloxone reversal studies and potentiation by serotonin precursors [24].
Neuropathic pain models have specifically demonstrated the efficacy of pyridazine derivatives through mechanisms involving N-methyl-D-aspartate receptor glycine site antagonism [23]. Pyridazinoquinolinetrione derivatives, structurally related to 3-Chloro-5-(isopentyloxy)pyridazine, showed potent antinociceptive activity in chronic constrictive injury models when administered orally [23]. The compounds demonstrated dose-dependent pain relief with improved oral bioavailability compared to earlier analogs [23].
| Pain Model | Compound Series | ED50 (mg/kg) | Mechanism | Duration |
|---|---|---|---|---|
| Writhing test | Arylpiperazine pyridazines | 26.0-37.7 | Opioid/serotonergic | 2-4 hours |
| Hot plate test | Substituted pyridazinones | Variable | Central sensitization | 1-3 hours |
| Neuropathic models | Pyridazinoquinolines | Not specified | NMDA antagonism | Extended |
The structure-activity relationships indicate that substituents at positions three and five of the pyridazine ring significantly influence analgesic potency [21] [24]. The isopentyloxy group at position five may contribute to enhanced blood-brain barrier penetration and central nervous system activity [7]. The chlorine substitution at position three provides optimal electronic properties for receptor binding and analgesic efficacy [1] [2].
The electronic influence of chlorine substitution at the 3-position of the pyridazine ring fundamentally alters the molecular electronic distribution and consequently impacts biological activity. Chlorine functions as an electron-withdrawing substituent with a Hammett sigma constant of 0.23, which significantly reduces the electron density across the pyridazine aromatic system [1] [2] .
The positioning of chlorine at the 3-position creates a pronounced electrophilic activation of the adjacent carbon atoms, particularly at positions 4 and 6 of the pyridazine ring. This electronic perturbation enhances the compound's ability to interact with nucleophilic sites on biological targets [4] [5]. Computational studies have demonstrated that 3-chloropyridazine derivatives exhibit enhanced binding affinity compared to unsubstituted analogues, with binding energy improvements of approximately 2.3-fold [1] .
The inductive electron withdrawal by chlorine polarizes the pyridazine nitrogen atoms, increasing their hydrogen bond accepting capacity. This electronic modification contributes to stronger interactions with target proteins, as evidenced by crystallographic studies showing shortened hydrogen bond distances in chlorinated derivatives [6] [4]. The electron deficiency induced by chlorine also influences the conformational preferences of the isopentyloxy side chain, promoting conformations that optimize hydrophobic interactions with target binding pockets [7].
Table 1: Electronic Effects of 3-Position Substituents on Pyridazine Ring
| Position | Electronic Effect | Sigma Value (σ) | Effect on Ring π-Electron Density | Influence on C4/C6 Reactivity | Bioactivity Trend |
|---|---|---|---|---|---|
| 3-Chloro | Electron-withdrawing | 0.23 | Decreased | Enhanced electrophilicity | Moderate activity |
| 3-Trifluoromethyl | Electron-withdrawing | 0.54 | Strongly decreased | Greatly enhanced electrophilicity | Enhanced activity |
| 3-Methoxy | Electron-donating | -0.27 | Increased | Reduced electrophilicity | Reduced activity |
| 3-Amino | Electron-donating | -0.66 | Strongly increased | Greatly reduced electrophilicity | Variable activity |
| 3-Nitro | Electron-withdrawing | 0.78 | Strongly decreased | Maximally enhanced electrophilicity | Enhanced but toxic |
Structure-activity relationship studies reveal that electron-withdrawing substituents at the 3-position generally enhance bioactivity, while electron-donating groups tend to reduce potency [8] [9]. The chlorine substituent occupies an optimal position on this electronic spectrum, providing sufficient electron withdrawal to enhance target affinity without introducing excessive electrophilicity that could lead to non-specific interactions [10].
The isopentyloxy substituent at the 5-position introduces significant steric bulk that profoundly influences the three-dimensional molecular architecture and target recognition properties of 3-chloro-5-(isopentyloxy)pyridazine. The branched isopentyl chain possesses a calculated Van der Waals volume of 89.2 Ų and demonstrates high conformational flexibility due to multiple rotatable bonds [11] [7].
Molecular modeling studies indicate that the isopentyloxy group adopts preferential conformations that maximize hydrophobic surface contact with target binding sites. The branched nature of the isopentyl chain creates a hydrophobic surface area of approximately 145.3 Ų, which is optimal for fitting into lipophilic binding pockets [12] [7]. This steric arrangement contributes to enhanced binding affinity through van der Waals interactions and hydrophobic effect stabilization.
The steric parameter (Es = -2.1) for the isopentyloxy group indicates moderate steric hindrance that is beneficial rather than detrimental to biological activity [11]. This steric bulk prevents unfavorable binding orientations while promoting specific conformations that enhance target selectivity. Comparative studies with shorter alkoxy chains demonstrate that the isopentyloxy configuration provides optimal spatial complementarity with target binding sites [7].
Table 2: Steric Contributions of 5-Position Alkoxy Substituents
| Substituent at 5-Position | Steric Parameter (Es) | Van der Waals Volume (ų) | Conformational Flexibility | Hydrophobic Surface Area (Ų) | Binding Pocket Fit | Relative Bioactivity |
|---|---|---|---|---|---|---|
| Isopentyloxy | -2.1 | 89.2 | High | 145.3 | Optimal | 100 |
| Methoxy | -1.2 | 37.4 | Low | 68.2 | Poor | 35 |
| Ethoxy | -1.3 | 55.1 | Moderate | 89.5 | Moderate | 58 |
| Butoxy | -1.8 | 72.8 | High | 123.7 | Good | 82 |
| Benzyloxy | -2.8 | 104.6 | Moderate | 168.4 | Steric clash | 45 |
The conformational dynamics of the isopentyloxy chain allow for induced-fit binding mechanisms, where the flexible side chain adapts to optimize interactions with target protein conformations. This adaptability contributes to improved binding kinetics and enhanced residence time at target sites [12] [13]. The terminal methyl groups of the isopentyl chain provide additional hydrophobic contact points that stabilize protein-ligand complexes through favorable entropic contributions [7].
Direct comparison between 3-chloro-5-(isopentyloxy)pyridazine and its 3-trifluoromethyl analogue reveals significant differences in bioactivity profiles and mechanistic properties. The trifluoromethyl group exhibits stronger electron-withdrawing character (σ = 0.54) compared to chlorine (σ = 0.23), resulting in enhanced electrophilic activation of the pyridazine ring system [14] [9] [15].
Trifluoromethyl derivatives demonstrate superior metabolic stability due to the strength of carbon-fluorine bonds, which resist enzymatic degradation pathways. This enhanced stability translates to improved pharmacokinetic properties and prolonged biological activity [16] [17]. The trifluoromethyl group also contributes higher lipophilicity (π = 0.88) compared to chlorine (π = 0.71), facilitating membrane penetration and cellular uptake [9] [15].
Bioactivity enhancement studies reveal that trifluoromethyl substitution provides approximately 3.8-fold activity improvement compared to the 2.3-fold enhancement observed with chlorine substitution [9] [15]. This superior performance is attributed to stronger hydrogen bonding interactions with target proteins, as the highly electronegative fluorine atoms create more pronounced electrostatic complementarity with binding sites [9].
Table 3: Comparative Properties of 3-Chloro vs 3-Trifluoromethyl Pyridazine Derivatives
| Property | 3-Chloro | 3-Trifluoromethyl |
|---|---|---|
| Electron-withdrawing strength (σ) | 0.23 | 0.54 |
| Lipophilicity (π) | 0.71 | 0.88 |
| Steric parameter (Es) | -0.97 | -2.4 |
| Bond length to ring (Å) | 1.72 | 1.36 |
| Van der Waals radius (Å) | 1.75 | 2.2 |
| Metabolic stability | Moderate | High |
| Bioactivity enhancement | 2.3-fold | 3.8-fold |
| Selectivity index | 4.2 | 6.7 |
The selectivity profiles of trifluoromethyl derivatives show improved discrimination between target and off-target proteins, with selectivity indices of 6.7 compared to 4.2 for chlorinated analogues [9] [15]. This enhanced selectivity reduces potential side effects and improves therapeutic indices. However, the increased steric bulk of trifluoromethyl groups (Es = -2.4) may create unfavorable steric clashes in certain binding environments, limiting their universal applicability [18] [17].
Molecular docking studies reveal that trifluoromethyl derivatives form stronger electrostatic interactions with polar amino acid residues, particularly through halogen bonding with fluorine atoms [9] [15]. These interactions contribute to enhanced binding affinity and improved residence times at target sites, translating to superior biological efficacy in cellular assays [16].
The hydrogen bonding capacity of 3-chloro-5-(isopentyloxy)pyridazine represents a critical determinant of target affinity and selectivity. The dual nitrogen atoms in the pyridazine ring function as strong hydrogen bond acceptors, with calculated pKa values of 2.3 and 2.8 for N1 and N2 respectively [12] [6] [4]. This basicity profile optimizes interactions with hydrogen bond donating residues in target proteins.
The spatial arrangement of hydrogen bonding sites creates a bidentate binding motif that enhances target recognition through cooperative hydrogen bonding effects. Crystallographic studies demonstrate optimal target distances of 2.7-3.1 Å for effective hydrogen bond formation with key amino acid residues [6] [4]. The chlorine substitution enhances this hydrogen bonding capacity by increasing the electron density localization on the nitrogen atoms through inductive effects [5].
The isopentyloxy oxygen provides an additional hydrogen bond accepting site with moderate strength, contributing to multi-point recognition of target proteins. This oxygen atom preferentially forms hydrogen bonds with distances of 2.8-3.2 Å, complementing the primary nitrogen-mediated interactions [12] [7]. The combined hydrogen bonding system achieves a binding enhancement factor of 2.1 compared to individual interaction sites.
Table 4: Hydrogen Bonding Capacity Analysis for Target Affinity
| Functional Group | H-Bond Acceptor Strength | H-Bond Donor Capacity | Calculated pKa | Optimal Target Distance (Å) | Binding Enhancement Factor | Selectivity Contribution |
|---|---|---|---|---|---|---|
| Pyridazine N1 | Strong | None | 2.3 | 2.7-3.1 | 1.0 | High |
| Pyridazine N2 | Strong | None | 2.8 | 2.7-3.1 | 0.8 | High |
| Isopentyloxy oxygen | Moderate | None | - | 2.8-3.2 | 0.4 | Moderate |
| 3-Chloro | Weak | None | - | 3.2-3.6 | 0.2 | Low |
| Combined system | Multi-point | None | 2.5 | 2.7-3.6 | 2.1 | Very high |
Selectivity optimization through hydrogen bonding patterns allows for discrimination between closely related target proteins. The specific geometric requirements for optimal hydrogen bond formation create molecular recognition filters that enhance target specificity [12] [6]. Comparative studies demonstrate that the combined hydrogen bonding system provides very high selectivity contributions, reducing off-target interactions and improving therapeutic windows [4].